1-Chloro-4,5-difluoro-2-methoxybenzene

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

1-Chloro-4,5-difluoro-2-methoxybenzene (CAS 1261598-22-4, MF: C7H5ClF2O, MW: 178.56 g/mol) is a highly substituted, aromatic, halogenated building block. As a research-grade liquid with a purity typically specified at ≥95% , it features a unique 1,2,4,5-tetrasubstituted benzene ring pattern incorporating chlorine, fluorine, and methoxy functional groups.

Molecular Formula C7H5ClF2O
Molecular Weight 178.56 g/mol
Cat. No. B11723006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4,5-difluoro-2-methoxybenzene
Molecular FormulaC7H5ClF2O
Molecular Weight178.56 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Cl)F)F
InChIInChI=1S/C7H5ClF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
InChIKeyFEGAFLHLRQQMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4,5-difluoro-2-methoxybenzene (CAS 1261598-22-4): A Specialized Halogenated Building Block for Precision Synthesis


1-Chloro-4,5-difluoro-2-methoxybenzene (CAS 1261598-22-4, MF: C7H5ClF2O, MW: 178.56 g/mol) is a highly substituted, aromatic, halogenated building block . As a research-grade liquid with a purity typically specified at ≥95% , it features a unique 1,2,4,5-tetrasubstituted benzene ring pattern incorporating chlorine, fluorine, and methoxy functional groups [1]. Its high degree of substitution and specific regiochemistry are not typical for bulk commodity chemicals, positioning this compound as a specialty intermediate for advanced applications in medicinal chemistry, agrochemical discovery, and materials science where precise electronic and steric tuning is essential .

1-Chloro-4,5-difluoro-2-methoxybenzene: Why Structural Analogs Are Not Drop-in Replacements


The value of 1-Chloro-4,5-difluoro-2-methoxybenzene is directly tied to its specific and uncommon 1,2,4,5-tetrasubstituted benzene core [1]. Generic substitution with a more common or easily accessible analog is not possible because the exact combination of substituents and their precise 1,2,4,5-regiochemistry dictates its unique physicochemical properties (e.g., LogP ~2.33-3.34, density 1.3±0.1 g/cm³) and chemical reactivity profile . Altering the substitution pattern, even slightly, would result in a different compound with altered electronic distribution and steric hindrance, leading to divergent outcomes in cross-coupling reactions, SAR studies, or material properties . The following quantitative evidence underscores these critical differences.

Quantifying the Unique Profile of 1-Chloro-4,5-difluoro-2-methoxybenzene: A Comparative Evidence Guide for Scientific Procurement


Regiochemical Superiority: The Critical Distinction of 1,2,4,5-Tetrasubstitution for Downstream Synthesis

1-Chloro-4,5-difluoro-2-methoxybenzene is characterized by a distinct 1,2,4,5-tetrasubstituted pattern, differentiating it from the more common 1,3,4- or 1,2,3-trisubstituted benzenes . While common analogs like 1,3-Difluoro-2-nitrobenzene are used for their unique reactivity, their substitution pattern is different and serves different synthetic goals [1]. This specific substitution is the direct result of a regioselective chlorination step using a precursor like 3,4-difluoroanisole, which yields the desired 1,2,4,5-pattern, avoiding formation of other regioisomers .

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Aryl Chloride Reactivity: Enabling Diverse and Orthogonal Cross-Coupling Strategies

The presence of a single aryl chloride on a heavily fluorinated aromatic ring offers a controlled, yet versatile, synthetic handle for late-stage functionalization via cross-coupling chemistry, distinguishing it from non-halogenated cores [1]. The electron-withdrawing effects of the fluorine atoms enhance the reactivity of the C-Cl bond in oxidative addition steps, while the methoxy group provides electronic tuning [2]. This contrasts with the use of more reactive aryl bromides or iodides which may suffer from lower chemo- or regioselectivity in complex molecule construction [3].

Organic Synthesis Palladium-Catalyzed Reactions Building Block

Divergent Physicochemical Properties: Higher Lipophilicity and Different Volatility vs. Common Analogs

The specific substitution pattern of 1-Chloro-4,5-difluoro-2-methoxybenzene results in a unique physicochemical profile. Its lipophilicity (LogP) is reported in two sources: 2.33 and predicted as 3.34 . In contrast, a structural isomer like 1-Chloro-2,4-difluoro-5-methoxybenzene (with a different substitution pattern) is often available at higher purity (≥97%) [1], indicating that the specific regioisomer of 1-Chloro-4,5-difluoro-2-methoxybenzene is a distinct chemical entity with different properties and purification requirements. The target compound's boiling point is 182.5±35.0 °C .

Physical Organic Chemistry LogP Drug Discovery

Evidence Gap: A Call for Peer-Reviewed Characterization and Application Data

An important finding for procurement is the significant evidence gap regarding 1-Chloro-4,5-difluoro-2-methoxybenzene. Unlike many common intermediates, detailed synthetic procedures and primary applications for this compound are not readily available in the public peer-reviewed literature. Sources note that 'Detailed convergent or divergent synthetic pathways specifically targeting 1-Chloro-4,5-difluoro-2-methoxybenzene are not readily found in current research' . This means potential users must rely on vendor-supplied characterization data (e.g., 95% purity from ¹H NMR [1]) and inferred reactivity based on its structure, as opposed to well-established protocols for more common analogs.

Chemical Literature Research Chemicals Data Availability

Prioritized Application Scenarios for 1-Chloro-4,5-difluoro-2-methoxybenzene Based on its Unique Substitution Profile


Medicinal Chemistry: Synthesis of Novel Fluorinated Scaffolds for Lead Optimization

Medicinal chemists should consider 1-Chloro-4,5-difluoro-2-methoxybenzene as an advanced intermediate for creating novel, highly functionalized lead-like molecules. Its 1,2,4,5-substitution pattern [1] and the presence of fluorine atoms allow for fine-tuning of metabolic stability and lipophilicity (LogP ~2.33-3.34) . The aryl chloride handle is a strategic point for introducing diverse chemical motifs via cross-coupling chemistry, enabling rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies .

Organic Synthesis: A Versatile Building Block for Multi-Step Synthesis of Complex Molecules

Synthetic organic chemists will find this compound useful as a versatile building block for complex molecule construction. Its structure incorporates orthogonal reactive sites: an aryl chloride for late-stage diversification via palladium catalysis, and a methoxy group for further synthetic manipulation [1]. The electron-withdrawing fluorine atoms modulate the reactivity of the ring, as described in the 'Aryl Chloride Reactivity' evidence item , allowing for more controlled and selective transformations compared to non-fluorinated analogs.

Agrochemical Discovery: Exploring a New Chemical Space for Crop Protection Agents

Agrochemical discovery teams can leverage 1-Chloro-4,5-difluoro-2-methoxybenzene to explore new chemical space for potential herbicides or fungicides. Fluorinated aromatics are a key motif in modern crop protection due to their enhanced bioactivity and environmental profiles [1]. The high degree of substitution and unique lipophilicity of this building block can lead to molecules with improved foliar uptake or soil mobility, offering a distinct advantage over simpler, less-substituted aromatic cores.

Advanced Materials: Tailoring Optoelectronic Properties with a Fluorinated Monomer

Researchers in materials science can utilize this building block to synthesize novel monomers for polymers or small molecules with tailored optoelectronic properties. The incorporation of fluorine atoms can increase the electron affinity and lower the HOMO/LUMO energy levels of conjugated materials, which is crucial for applications like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) [1]. The specific 1,2,4,5-substitution pattern ensures a unique dipole moment and molecular packing, differentiating it from other fluorinated monomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-4,5-difluoro-2-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.